N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide
Description
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a benzofuran moiety with an azepane ring, which is further functionalized with hydroxy and trifluoromethyl groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)16(24)4-1-6-22(7-5-16)15(23)21-9-12-2-3-13-10-25-11-14(13)8-12/h2-3,8,24H,1,4-7,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEOPUWGTPMVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)NCC2=CC3=C(COC3)C=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions are employed to form the benzofuran ring.
Azepane Ring Construction: The azepane ring is synthesized through a series of nucleophilic substitution reactions, often involving the use of aziridines or other cyclic amines.
Functional Group Introduction: The hydroxy and trifluoromethyl groups are introduced via selective functionalization reactions, such as hydroxylation and trifluoromethylation, under controlled conditions.
Coupling Reaction: The final step involves coupling the benzofuran moiety with the functionalized azepane ring using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the azepane ring or the benzofuran moiety, potentially yielding reduced derivatives with altered biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Reduced azepane or benzofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- N-(2-benzofuranyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide
- N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-4-hydroxy-4-methylazepane-1-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the azepane ring or benzofuran moiety.
- Functional Group Variations: Differences in the functional groups, such as the presence of a methyl group instead of a trifluoromethyl group.
- Biological Activity: Variations in biological activity due to structural differences, affecting their potential applications in medicine and industry.
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
